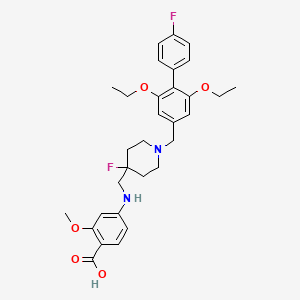

SSTR5 antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C31H36F2N2O5 |

|---|---|

Molecular Weight |

554.6 g/mol |

IUPAC Name |

4-[[1-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-4-fluoropiperidin-4-yl]methylamino]-2-methoxybenzoic acid |

InChI |

InChI=1S/C31H36F2N2O5/c1-4-39-27-16-21(17-28(40-5-2)29(27)22-6-8-23(32)9-7-22)19-35-14-12-31(33,13-15-35)20-34-24-10-11-25(30(36)37)26(18-24)38-3/h6-11,16-18,34H,4-5,12-15,19-20H2,1-3H3,(H,36,37) |

InChI Key |

XFYGZKXJXFGWPA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC(CC3)(CNC4=CC(=C(C=C4)C(=O)O)OC)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SSTR5 Antagonists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Somatostatin Receptor 5 (SSTR5) has emerged as a significant therapeutic target for a range of metabolic and endocrine disorders. As a G protein-coupled receptor (GPCR), SSTR5 plays a crucial inhibitory role in various physiological processes by mediating the effects of the neuropeptide somatostatin (SST). Antagonism of this receptor presents a novel therapeutic strategy by reversing this innate inhibition, leading to the stimulation of key hormonal pathways. This guide provides a comprehensive overview of the molecular mechanism of SSTR5 antagonists, detailing the associated signaling cascades, quantitative pharmacological data, and the experimental protocols used for their characterization.

Core Mechanism of Action: Releasing the Brakes

The fundamental mechanism of an SSTR5 antagonist is competitive inhibition. The antagonist molecule binds to the SSTR5 receptor but does not elicit a biological response. Instead, it physically blocks the binding of the endogenous agonist, somatostatin (primarily SST-28, which has a higher affinity for SSTR5 than SST-14).[1]

Somatostatin's natural function upon binding to SSTR5 is inhibitory. SSTR5 is predominantly coupled to the Gαi/o family of heterotrimeric G proteins.[2] Activation of the receptor by SST leads to the dissociation of the G protein subunits (Gαi/o and Gβγ). The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase (AC), which is responsible for converting ATP into cyclic adenosine monophosphate (cAMP).[3][4] The resulting decrease in intracellular cAMP concentration dampens downstream signaling pathways that are dependent on this critical second messenger.

By preventing SST from binding, an SSTR5 antagonist effectively cuts this inhibitory signal. This "release of the brakes" restores and can even enhance the activity of adenylyl cyclase, leading to increased cAMP levels and the activation of downstream effectors like Protein Kinase A (PKA). This disinhibition is the central tenet of the SSTR5 antagonist's mechanism of action.

Figure 1: Agonist vs. Antagonist action at the SSTR5 receptor.

Key Downstream Signaling and Physiological Effects

The primary consequence of SSTR5 antagonism is the potentiation of hormone secretion in tissues where SSTR5 is highly expressed.

-

Glucagon-Like Peptide-1 (GLP-1) Secretion: SSTR5 is prominently expressed in enteroendocrine L-cells of the gastrointestinal tract.[5][6] Somatostatin acts in a paracrine manner to inhibit GLP-1 secretion. SSTR5 antagonists block this inhibition, leading to a significant, glucose-dependent increase in GLP-1 release.[7][8] This is a primary driver of the glucose-lowering effects observed with these compounds.

-

Insulin Secretion: The receptor is also found on pancreatic β-cells.[5] By relieving the inhibitory tone of somatostatin, SSTR5 antagonists can enhance glucose-dependent insulin secretion (GDIS).[5][9]

-

Growth Hormone (GH) Secretion: SSTR5 is expressed in the anterior pituitary gland and plays a key role in inhibiting GH release.[3] Clinical studies with the SSTR5 antagonist SCO-240 have demonstrated a robust stimulation of GH secretion in humans, highlighting its potential for treating GH-related disorders.[10][11]

-

Hepatic Insulin Sensitivity: Beyond direct secretagogue effects, selective SSTR5 inhibition has been shown to improve insulin sensitivity by enhancing insulin action in the liver.[1]

-

MAPK Pathway: While the cAMP pathway is primary, GPCRs like SSTR5 can also modulate other pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade, which influences cell growth and differentiation.[3] Antagonism can therefore indirectly influence these pathways by altering the receptor's signaling balance.

Figure 2: Physiological consequences of SSTR5 antagonism.

Quantitative Data Presentation

The potency and selectivity of SSTR5 antagonists are determined through various in vitro assays. The data below summarizes key parameters for notable tool compounds.

| Compound Name | Receptor Target | Assay Type | Parameter | Value | Reference |

| SCO-240 | human SSTR5 | Functional (cAMP) | IC₅₀ | 2.0 nM | [12] |

| human SSTR1-4 | Binding | % Inhibition (at 1µM) | < 15% | [12] | |

| Compound 10 | human SSTR5 | Binding | IC₅₀ | 1.2 nM | [5] |

| human SSTR5 | Functional (cAMP) | IC₅₀ | 1.1 nM | [5] | |

| human SSTR1-4 | Binding | IC₅₀ | > 10,000 nM | [5] | |

| Antagonist 1 | human SSTR5 | Binding | IC₅₀ | 9.6 nM | [13] |

| (compound 25a) | mouse SSTR5 | Binding | IC₅₀ | 57 nM | [13] |

| human SSTR1-4 | % Inhibition (at 10µM) | 8 - 14% | [13] |

-

IC₅₀ (Half maximal inhibitory concentration): The concentration of an antagonist required to inhibit 50% of the maximal response of an agonist. Lower values indicate higher potency.

Experimental Protocols

Characterizing SSTR5 antagonists involves a tiered approach from in vitro binding and functional assays to in vivo models of disease.

Figure 3: Experimental workflow for SSTR5 antagonist characterization.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the SSTR5 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture CHO-K1 or HEK293 cells stably expressing human SSTR5.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay.

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (e.g., [¹²⁵I]SST-14 or [¹²⁵I]SST-28), and assay buffer.

-

Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 1 µM unlabeled SST-28) to saturate all specific binding sites.

-

Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the test antagonist.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.

-

Detection: Wash filters with ice-cold wash buffer. Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Antagonist Assay (HTRF)

Objective: To measure the functional potency (IC₅₀) of an antagonist by quantifying its ability to block agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Plating: Seed CHO-K1 cells expressing human SSTR5 into 384-well plates and grow to confluence.

-

Antagonist Pre-incubation: Aspirate media and pre-incubate cells with serial dilutions of the test antagonist for a defined period (e.g., 30 minutes) at room temperature.

-

Agonist Stimulation: Add a fixed concentration of an SSTR5 agonist (e.g., SST-28 at its EC₈₀ concentration) in the presence of a phosphodiesterase (PDE) inhibitor like IBMX and an adenylyl cyclase activator like forskolin. The forskolin stimulates a high level of cAMP production, which is then inhibited by the SSTR5 agonist.

-

Incubation: Incubate for 30-60 minutes at room temperature to allow for cAMP modulation.

-

Cell Lysis and Detection (HTRF Principle):

-

Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP antibody labeled with a fluorescent donor (Europium cryptate) and cAMP labeled with a fluorescent acceptor (d2).

-

Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody.

-

When the donor and acceptor are in close proximity (low intracellular cAMP), FRET occurs. High intracellular cAMP disrupts this proximity, reducing the FRET signal.

-

-

Data Analysis:

-

Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay to reduce background fluorescence.

-

Calculate the HTRF ratio (665nm/620nm). A higher ratio indicates lower cAMP.

-

Plot the HTRF ratio against the log concentration of the antagonist.

-

Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of an SSTR5 antagonist on glucose disposal in an animal model.

Methodology:

-

Animal Model: Use relevant mouse models, such as diet-induced obese (DIO) C57BL/6J mice or diabetic KK-Ay mice.

-

Acclimatization and Fasting: Acclimate animals to handling. Fast the mice for 4-6 hours prior to the test, with free access to water.

-

Baseline Measurement (t=0): Take a baseline blood sample from the tail vein to measure blood glucose using a glucometer.

-

Compound Administration: Administer the SSTR5 antagonist or vehicle control via oral gavage at a pre-determined time before the glucose challenge (e.g., 60 minutes).

-

Glucose Challenge: Administer a bolus of glucose (e.g., 1-2 g/kg body weight) via oral gavage. This is time zero for the tolerance test.

-

Blood Sampling: Collect blood samples from the tail vein at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Data Analysis:

-

Plot the mean blood glucose concentration versus time for both the vehicle and treated groups.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min.

-

Compare the AUC between the treated and vehicle groups using statistical analysis (e.g., t-test or ANOVA). A significant reduction in AUC indicates improved glucose tolerance.

-

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucose Tolerance Test in Mice [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of SSTR5 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The somatostatin receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target, particularly in the context of metabolic diseases such as type 2 diabetes. SSTR5, a G-protein coupled receptor, plays a crucial role in the negative regulation of insulin and glucagon-like peptide-1 (GLP-1) secretion. Antagonism of this receptor, therefore, presents a novel strategy to enhance glucose-dependent insulin secretion and improve glycemic control. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of selective SSTR5 antagonists, focusing on key lead compounds and the experimental methodologies employed in their characterization.

SSTR5 Signaling Pathway

Somatostatin, upon binding to SSTR5, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately suppresses the secretion of insulin from pancreatic β-cells and GLP-1 from intestinal L-cells. SSTR5 antagonists block this interaction, thereby preventing the inhibitory signal and promoting hormone secretion.

Caption: SSTR5 signaling cascade and the mechanism of antagonist action.

Lead SSTR5 Antagonists

Medicinal chemistry efforts have led to the discovery of several potent and selective SSTR5 antagonists. Two notable examples are an azaspirodecanone derivative, referred to as Compound 10 , and a 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivative, Compound 25a .

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of these lead compounds.

Table 1: In Vitro Activity of Lead SSTR5 Antagonists

| Compound | Target | IC50 (nM) | Assay Type |

| Compound 10 | Human SSTR5 | 1.2 | Radioligand Binding |

| Human SSTR5 | 1.1 | cAMP Functional Assay | |

| Human SSTR1-4 | >10,000 | Radioligand Binding | |

| Compound 25a | Human SSTR5 | 9.6 | Not Specified |

| Mouse SSTR5 | 57 | Not Specified |

Experimental Protocols

SSTR5 Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the SSTR5 receptor.

Materials:

-

Membrane preparations from cells expressing human SSTR5.

-

Radioligand (e.g., [125I]-SST-28).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds.

-

96-well filter plates.

-

Scintillation fluid.

Procedure:

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate for 60 minutes at 27°C.

-

Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

SSTR5 cAMP Functional Assay

This assay measures the ability of a compound to antagonize the somatostatin-induced inhibition of cAMP production in cells expressing SSTR5.

Materials:

-

CHO-K1 cells stably expressing human SSTR5.

-

Assay Medium: DMEM with 0.1% BSA.

-

Somatostatin (agonist).

-

Test compounds.

-

cAMP assay kit (e.g., HTRF-based).

Procedure:

-

Plate the CHO-K1-hSSTR5 cells in a 96-well plate and incubate overnight.

-

Wash the cells with assay medium.

-

Add the test compound at various concentrations and incubate for 15 minutes.

-

Add a fixed concentration of somatostatin (typically the EC80) to all wells except the basal control.

-

Incubate for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.

-

Calculate the antagonist activity by determining the reversal of the somatostatin-induced inhibition of cAMP.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of an SSTR5 antagonist on glucose disposal in a living organism.

Materials:

-

Male C57BL/6 mice.

-

Test compound formulated for oral administration.

-

Glucose solution (2 g/kg).

-

Handheld glucometer and test strips.

Procedure:

-

Fast the mice for 5-6 hours with free access to water.

-

Administer the test compound or vehicle orally.

-

After a specified pretreatment time (e.g., 30 minutes), administer a glucose solution orally (time 0).

-

Measure blood glucose levels from tail vein blood at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

-

Calculate the area under the curve (AUC) for the blood glucose excursion to determine the effect of the compound.

Synthesis of a Lead SSTR5 Antagonist (Compound 10)

The synthesis of the azaspirodecanone SSTR5 antagonist, Compound 10, is a multi-step process.[1] A general outline of the synthesis is provided below.

Caption: Synthetic route for the SSTR5 antagonist Compound 10.

A more detailed, step-by-step synthesis would involve specific reagents and conditions for each transformation, which can be found in the supporting information of the primary literature.[1]

SSTR5 Antagonist Discovery Workflow

The discovery of novel SSTR5 antagonists follows a structured drug discovery cascade.

Caption: General workflow for the discovery of SSTR5 antagonists.

Conclusion

The discovery and development of selective SSTR5 antagonists represent a promising avenue for the treatment of type 2 diabetes and potentially other metabolic disorders. The lead compounds identified to date demonstrate high potency and selectivity, with favorable in vivo activity. The experimental protocols and discovery workflows outlined in this guide provide a framework for the continued investigation and optimization of this important class of therapeutic agents. Further research will focus on refining the pharmacokinetic and safety profiles of these compounds to advance them into clinical development.

References

The Structure-Activity Relationship of SSTR5 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The somatostatin receptor subtype 5 (SSTR5) has emerged as a promising therapeutic target for a range of endocrine and metabolic disorders, most notably type 2 diabetes. As a G-protein coupled receptor (GPCR), SSTR5 plays a crucial role in regulating hormone secretion, including the inhibition of insulin and glucagon-like peptide-1 (GLP-1). The development of selective SSTR5 antagonists, therefore, represents a compelling strategy to enhance glucose homeostasis. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of SSTR5 antagonists, detailing the molecular features that govern their potency and selectivity.

Core Structure-Activity Relationship Principles

The development of non-peptidic, small-molecule SSTR5 antagonists has largely centered around a common pharmacophore consisting of three key components: a heterocyclic headgroup, a central core, and a substituted aromatic tail.[1] Medicinal chemistry efforts have systematically explored modifications to each of these regions to optimize antagonist activity, selectivity against other somatostatin receptor subtypes (SSTR1-4), and pharmacokinetic properties.

A significant breakthrough in the field was the discovery of aminopiperidine-based core structures, which have served as a foundational scaffold for many potent SSTR5 antagonists.[1] Further iterations have led to the development of novel core structures, such as azaspirodecanones, which have demonstrated enhanced potency and improved off-target profiles, particularly concerning hERG inhibition.[1]

Quantitative Analysis of SSTR5 Antagonist Activity

The potency and selectivity of SSTR5 antagonists are typically quantified through in vitro binding and functional assays. The following tables summarize key quantitative data for representative SSTR5 antagonists, highlighting the impact of structural modifications on their biological activity.

| Compound | Core Structure | Headgroup | Tail Group | hSSTR5 Binding IC50 (nM) | hSSTR5 Functional IC50 (nM) | hSSTR1 Binding IC50 (nM) |

| 1 | Aminopiperidine | Imidazole | Diphenyl | 1.2 | 1.1 | < 300 |

| 2 | Azaspirodecanone | Pyrazole | Diphenyl | 0.8 | 0.9 | > 10,000 |

| 3a | Spiroazetidine | Pyridine | Biphenyl | 9.6 | - | >10,000 |

| 3k | Spiroazetidine | Pyridine | 2-cyclopropyl-5-methoxybiphenyl | 2.1 | - | >10,000 |

| 3p | Spiroazetidine | Pyridine | 6-chloro-2-cyclopropyl-5-methoxybiphenyl | 1.5 | - | >10,000 |

Data compiled from multiple sources. Please refer to the original publications for detailed experimental conditions.

SSTR5 Signaling Pathway and Antagonist Mechanism of Action

SSTR5 is a Gi alpha subunit-coupled receptor. Upon binding of its endogenous ligand, somatostatin, the receptor undergoes a conformational change that activates the inhibitory G-protein, Gi. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. SSTR5 antagonists competitively bind to the receptor, preventing the binding of somatostatin and thereby blocking this inhibitory signaling cascade. This leads to a disinhibition of adenylyl cyclase, maintaining or increasing intracellular cAMP levels, which in turn promotes the secretion of hormones such as insulin and GLP-1.

References

The Intricate Dance of Specificity: A Technical Guide to SSTR5 Antagonist Binding Affinity and Selectivity

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the binding affinity and selectivity of Somatostatin Receptor 5 (SSTR5) antagonists. Summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding and advancing the therapeutic potential of SSTR5 antagonism.

The Somatostatin Receptor 5 (SSTR5), a G-protein coupled receptor, plays a crucial role in various physiological processes, including the regulation of hormone secretion. Its targeted antagonism has emerged as a promising therapeutic strategy for conditions such as type 2 diabetes and growth hormone-related disorders. The efficacy and safety of any SSTR5 antagonist are intrinsically linked to its binding affinity for the receptor and its selectivity over other somatostatin receptor subtypes (SSTR1-4).

Quantitative Analysis of SSTR5 Antagonist Binding Affinity and Selectivity

The binding profiles of several key SSTR5 antagonists have been characterized through rigorous in vitro assays. The data, presented in Table 1, highlights the potency and subtype specificity of these compounds. Binding affinity is typically reported as the inhibitor concentration that displaces 50% of a specific radioligand (IC50) or as the equilibrium dissociation constant (Ki). Selectivity is often expressed as a ratio of binding affinities for different SSTR subtypes.

| Compound | Target | Binding Affinity (IC50/Ki) | Selectivity Profile | Reference |

| Compound 10 | Human SSTR5 | IC50 = 1.2 nM | >8300-fold selective over hSSTR1-4 (IC50 > 10 µM) | [1] |

| Mouse SSTR5 | - | - | [1] | |

| SCO-240 | Human SSTR5 | IC50 = 2.0 nM | Highly selective over SSTR1-4 | [2] |

| Compound-1 | Human SSTR5 | IC50 = 9.8 nM | >1000-fold selective over SSTR1-4 | [3] |

| Mouse SSTR5 | IC50 = 31 nM | - | [3] | |

| SSTR5 antagonist 1 (compound 25a) | Human SSTR5 | IC50 = 9.6 nM | Highly selective over SSTR1-4 (Inhibition at 10 µM: SSTR1=11%, SSTR2=8%, SSTR3=14%, SSTR4=10%) | |

| Mouse SSTR5 | IC50 = 57 nM | - |

Table 1: Binding Affinity and Selectivity of Representative SSTR5 Antagonists. This table summarizes the in vitro binding characteristics of several prominent SSTR5 antagonists, demonstrating their high affinity and selectivity for the target receptor.

Experimental Protocols: Unveiling the Binding Dynamics

The determination of binding affinity and selectivity relies on precise and well-validated experimental protocols. The following methodologies are central to the characterization of SSTR5 antagonists.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity of an unlabeled compound (the antagonist) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the IC50 and subsequently the Ki value of an SSTR5 antagonist.

Materials:

-

Cell membranes prepared from cells stably expressing human SSTR5 (e.g., CHO-K1 cells).

-

Radiolabeled SSTR5 ligand (e.g., [125I]SST-14 or [125I]SST-28).

-

Unlabeled SSTR5 antagonist (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl).

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[4]

-

Scintillation cocktail.

-

96-well filter plates and a cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing SSTR5 in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.[4]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled SSTR5 antagonist. For determining non-specific binding, a high concentration of an unlabeled non-selective somatostatin analog is used. Total binding is measured in the absence of any competing ligand.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand. The filters trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the antagonist concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Functional Antagonism Assay (cAMP Accumulation Assay)

This assay assesses the functional ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of SSTR5 activation.

Objective: To determine the functional potency (IC50) of an SSTR5 antagonist.

Materials:

-

Whole cells stably expressing human SSTR5 (e.g., CHO-K1 cells).

-

SSTR5 agonist (e.g., SST-28).

-

Adenylyl cyclase stimulator (e.g., Forskolin).

-

SSTR5 antagonist (test compound).

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Seed the SSTR5-expressing cells in a multi-well plate and allow them to adhere.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the SSTR5 antagonist.

-

Stimulation: Add a fixed concentration of the SSTR5 agonist (e.g., 0.1 nM SST-28) and an adenylyl cyclase stimulator (e.g., 0.5 µM forskolin) to all wells except the basal control.[2]

-

Incubation: Incubate the plate for a defined period to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Visualizing the Molecular Landscape

To better understand the processes involved in SSTR5 antagonist characterization and action, the following diagrams illustrate the experimental workflow and the receptor's signaling pathway.

Caption: Workflow for Radioligand Competition Binding Assay.

References

- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scohia.com [scohia.com]

- 3. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

In-Depth Technical Guide: SSTR5 Antagonists in Cholesterol Gallstone Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Somatostatin Receptor Subtype 5 (SSTR5) antagonists in the research and potential treatment of cholesterol gallstone disease. It covers the underlying pathophysiology, the mechanism of action of SSTR5 antagonists, relevant experimental protocols, and key quantitative data from preclinical studies.

Introduction: The Rationale for SSTR5 Antagonism in Cholesterol Gallstone Disease

Cholesterol gallstone disease is a prevalent gastrointestinal disorder characterized by the formation of solid concretions, primarily composed of cholesterol, within the gallbladder.[1] A critical factor in the pathogenesis of cholesterol gallstones is gallbladder hypomotility, which leads to the stasis of bile. This prolonged storage allows for the supersaturation of bile with cholesterol and the subsequent precipitation of cholesterol monohydrate crystals, the precursors to gallstones.

Somatostatin, a naturally occurring peptide hormone, and its synthetic analogs are known to inhibit gallbladder contraction.[2] This effect is mediated through somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are expressed on gallbladder smooth muscle. Clinical observations have shown that treatment with somatostatin analogs is associated with an increased risk of gallstone formation, highlighting the importance of gallbladder motility in preventing this condition.

The activation of SSTR5 has been specifically linked to reduced gallbladder contraction.[2] This has led to the hypothesis that antagonizing SSTR5 could represent a novel therapeutic strategy to promote gallbladder emptying and, consequently, prevent the formation of cholesterol gallstones.[2] By blocking the inhibitory effect of endogenous somatostatin on the gallbladder, SSTR5 antagonists are expected to enhance gallbladder motility, reduce bile stasis, and thereby decrease the likelihood of cholesterol crystal precipitation and gallstone formation.

SSTR5 Signaling Pathway in Gallbladder Smooth Muscle

Somatostatin Receptor Subtype 5 (SSTR5) is a G-protein coupled receptor (GPCR). In the context of gallbladder smooth muscle, its activation by somatostatin initiates an intracellular signaling cascade that ultimately inhibits muscle contraction, leading to gallbladder relaxation and impaired emptying. An SSTR5 antagonist competitively binds to the receptor, preventing somatostatin from activating this pathway.

The proposed signaling pathway is as follows:

-

Somatostatin Binding: The endogenous ligand, somatostatin, binds to the SSTR5 receptor on the surface of gallbladder smooth muscle cells.

-

G-Protein Activation: This binding activates an associated inhibitory G-protein (Gi).

-

Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Reduced PKA Activity: Lower levels of cAMP result in reduced activation of Protein Kinase A (PKA).

-

Inhibition of Contraction: The precise downstream effects of reduced PKA activity in gallbladder smooth muscle leading to inhibition of contraction are still under investigation but are thought to involve the modulation of calcium channels and the phosphorylation state of contractile proteins.

-

SSTR5 Antagonist Action: An SSTR5 antagonist blocks the initial binding of somatostatin to the receptor, thereby preventing the entire inhibitory cascade and allowing for normal gallbladder contraction to occur in response to physiological stimuli like cholecystokinin (CCK).

Quantitative Data from Preclinical Studies

Recent research has identified novel, potent, and orally available SSTR5 antagonists. One such example is "compound 23," which has demonstrated significant efficacy in a preclinical mouse model of cholesterol gallstones.[2] The data from these studies highlight the potential of SSTR5 antagonism as a therapeutic approach.

| Compound/Treatment | Dose | Animal Model | Key Findings | Reference |

| SSTR5 Antagonist (Compound 23) | 3 mg/kg | C57BL/6 Mouse | Effectively reduced the formation of cholesterol gallstones. | [2] |

| Ursodeoxycholic acid (UDCA) | 60 mg/kg | C57BL/6 Mouse | SSTR5 antagonist (compound 23) showed better efficacy than this clinical first-line drug. | [2] |

Experimental Protocols

The investigation of SSTR5 antagonists for cholesterol gallstone disease involves a series of in vivo and in vitro experiments. The following are detailed methodologies for key experiments.

In Vivo Cholesterol Gallstone Induction in Mice

This protocol describes the induction of cholesterol gallstones in a mouse model, a standard method to test the efficacy of potential therapeutic agents.

Materials:

-

Animals: C57BL/6J mice (male, 8 weeks old).

-

Lithogenic Diet: A high-fat diet supplemented with cholesterol and cholic acid. A typical composition includes 1.25% cholesterol, 15% fat, and 0.5% cholic acid.[3]

-

Test Compounds: SSTR5 antagonist, vehicle control, and positive control (e.g., UDCA).

Procedure:

-

Acclimatization: Acclimatize mice to the housing conditions for at least one week.

-

Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, SSTR5 antagonist at various doses, positive control).

-

Diet and Treatment:

-

Feed all mice the lithogenic diet ad libitum for a period of 8 to 10 weeks.

-

Administer the respective treatments (vehicle, SSTR5 antagonist, or UDCA) to each group daily, typically via oral gavage.

-

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Sample Collection:

-

At the end of the study period, euthanize the mice.

-

Carefully dissect and collect the gallbladders.

-

-

Gallstone Assessment:

-

Macroscopic Examination: Visually inspect the gallbladders for the presence of gallstones.

-

Gallstone Incidence: Calculate the percentage of mice in each group that developed gallstones.

-

Bile Analysis: Aspirate bile from the gallbladder and examine it under a polarized light microscope for the presence of cholesterol monohydrate crystals.

-

Biochemical Analysis: Measure the concentrations of cholesterol, bile acids, and phospholipids in the bile to determine the cholesterol saturation index.

-

In Vivo Gallbladder Emptying Assay

This assay measures the effect of an SSTR5 antagonist on gallbladder motility in vivo.

Materials:

-

Animals: C57BL/6 mice.

-

Test Compounds: SSTR5 antagonist, vehicle control.

-

Stimulus: Cholecystokinin (CCK) or a high-fat meal to induce gallbladder contraction.

-

Imaging Equipment: High-frequency ultrasound system.

Procedure:

-

Fasting: Fast the mice overnight but allow free access to water.

-

Baseline Measurement:

-

Anesthetize the mice.

-

Using a high-frequency ultrasound, obtain baseline images of the gallbladder and measure its volume. The volume can be calculated using the formula: Volume = 0.52 x length x width x height.

-

-

Treatment: Administer the SSTR5 antagonist or vehicle control to the respective groups.

-

Stimulation: After a predetermined time, administer a stimulus (e.g., an intraperitoneal injection of CCK) to induce gallbladder contraction.

-

Post-Stimulation Measurement:

-

At various time points after stimulation (e.g., 15, 30, 60 minutes), re-anesthetize the mice and measure the gallbladder volume again using ultrasound.

-

-

Calculation of Gallbladder Ejection Fraction (GBEF):

-

Calculate the GBEF using the following formula: GBEF (%) = [(Fasting Volume - Post-Stimulation Volume) / Fasting Volume] x 100

-

Conclusion and Future Directions

The preclinical data available to date strongly suggest that SSTR5 antagonism is a promising therapeutic strategy for the prevention and treatment of cholesterol gallstone disease. The mechanism of action, centered on enhancing gallbladder motility, directly addresses a key element in the pathophysiology of the disease. The efficacy of novel SSTR5 antagonists like compound 23 in animal models surpasses that of the current clinical standard, UDCA, further underscoring the potential of this approach.

Future research should focus on:

-

Elucidating the detailed downstream signaling pathways of SSTR5 in gallbladder smooth muscle.

-

Conducting long-term safety and efficacy studies in various animal models.

-

Identifying and developing additional potent and selective SSTR5 antagonists with optimal pharmacokinetic and pharmacodynamic profiles.

-

Initiating clinical trials to evaluate the safety and efficacy of SSTR5 antagonists in human patients with cholesterol gallstone disease.

The continued exploration of SSTR5 antagonists holds the potential to introduce a new and more effective class of therapeutics for this common and often debilitating condition.

References

The Role of Somatostatin Receptor 5 (SSTR5) Antagonists in Type 2 Diabetes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Somatostatin receptor 5 (SSTR5) has emerged as a promising therapeutic target for the management of type 2 diabetes (T2D). Antagonism of SSTR5 offers a multi-faceted approach to improving glycemic control, primarily through the potentiation of glucagon-like peptide-1 (GLP-1) secretion, with potential direct effects on pancreatic β-cells and improvements in hepatic insulin sensitivity. This technical guide provides an in-depth overview of the core mechanisms, supporting quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism by which SSTR5 antagonists exert their anti-diabetic effects is through the enhancement of GLP-1 secretion from intestinal L-cells.[1][2][3][4][5] Somatostatin, acting via SSTR5, tonically inhibits the release of GLP-1; antagonism of this receptor therefore removes this inhibitory brake, leading to increased circulating levels of active GLP-1.[1][2] This effect is GLP-1 receptor-dependent, as the glycemic improvements are abolished in the presence of a GLP-1 receptor antagonist.[1][2][4]

A secondary, and still debated, mechanism involves a direct action on pancreatic β-cells to stimulate insulin secretion. While some rodent studies have not observed a direct effect on insulin secretion from the pancreas[1][2], the higher expression of SSTR5 on human β-cells suggests this pathway may be more relevant in humans.[1][6] Furthermore, SSTR5 antagonists have been shown to improve hepatic insulin sensitivity, independent of weight loss, by enhancing insulin signaling in the liver.[7][8][9]

Signaling Pathways

SSTR5 is a G-protein coupled receptor (GPCR) that, upon binding to somatostatin, couples to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on hormone secretion. SSTR5 antagonism blocks this inhibitory signal, leading to an increase in cAMP and potentiation of secretion.

In the liver, somatostatin, via SSTR5, can suppress insulin-induced phosphorylation of Akt, a key step in the insulin signaling cascade. SSTR5 antagonists can reverse this suppression, thereby improving hepatic insulin action.[8] Additionally, SSTR5 signaling may negatively regulate the expression of Pancreatic and Duodenal Homeobox-1 (PDX-1), a critical transcription factor for β-cell function and insulin gene expression.

Figure 1: SSTR5 signaling in intestinal L-cells and the effect of antagonism.

Figure 2: SSTR5-mediated inhibition of hepatic insulin signaling.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of SSTR5 antagonists in various preclinical models of type 2 diabetes.

Table 1: Effects of SSTR5 Antagonism on GLP-1 and Insulin Secretion

| Model | Treatment | Outcome | Result | Citation |

| Perfused mouse small intestine | SSTR5 antagonist (1µM) | Glucose-induced GLP-1 secretion | Increased to a larger degree than SSTR2 antagonist | [1][3] |

| Perfused mouse small intestine | SSTR5 antagonist (10µM) | GLP-1 Secretion | 48 pM ± 2.6 | [3] |

| Perfused mouse pancreas | SSTR5 antagonist | Insulin secretion | No direct effect | [1][2] |

| Isolated human islets | SSTR5 antagonist | SST-14 inhibited insulin secretion | Completely reversed | [6] |

Table 2: In Vivo Effects of SSTR5 Antagonism on Glucose Homeostasis

| Model | Treatment | Test | Outcome | Result | Citation |

| Diet-induced obese mice | Oral SSTR5 antagonist | Oral Glucose Tolerance Test (OGTT) | Blood glucose | Lowered | [1] |

| KK-Ay mice | Oral SSTR5 antagonist (1 mg/kg/day for 2 weeks) | - | Glycated Hemoglobin (GHb) | -0.51% change | [8][10] |

| KK-Ay mice | Oral SSTR5 antagonist | Hyperinsulinemic-euglycemic clamp | Glucose infusion rate | Significantly increased | [8][9] |

| KK-Ay mice | Oral SSTR5 antagonist | Hyperinsulinemic-euglycemic clamp | Hepatic glucose production | Decreased | [8][9] |

| SSTR5 knockout mice | High-fat diet | - | Insulin resistance (HOMA-IR) | Significantly lower than wild-type | [8][9] |

| Lean C57BL/6N mice (4-h fasted) | SSTR5 antagonist (30 mg/kg) | - | Basal glucose levels | No reduction over 5 hours |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Isolated Perfused Mouse Small Intestine

This ex vivo technique is utilized to assess the direct effects of compounds on intestinal hormone secretion.

References

- 1. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner [insight.jci.org]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI Insight - Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R-dependent manner [insight.jci.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

The Nexus of SSTR5 Antagonism and GLP-1 Secretion: A Technical Guide for Researchers

An In-depth Exploration of the Core Mechanisms, Experimental Protocols, and Therapeutic Potential

Abstract

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone in glucose homeostasis, and its therapeutic potential in type 2 diabetes is well-established. The secretion of GLP-1 from intestinal enteroendocrine L-cells is tightly regulated by a complex interplay of nutritional, neural, and hormonal signals. A key inhibitory regulator is somatostatin (SST), acting through its receptor subtypes. This technical guide provides a comprehensive overview of the antagonistic relationship between the somatostatin receptor subtype 5 (SSTR5) and GLP-1 secretion. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying signaling pathways, extensive experimental methodologies, and a compilation of quantitative data from pivotal studies. This document aims to serve as a core resource for investigating SSTR5 as a therapeutic target to enhance endogenous GLP-1 secretion.

Introduction: The Somatostatin Brake on GLP-1 Release

Somatostatin is a potent inhibitor of endocrine secretions, and its paracrine action within the gastrointestinal tract plays a significant role in modulating gut hormone release.[1][2] Intestinal L-cells, the primary source of GLP-1, express several somatostatin receptor subtypes, with SSTR5 being particularly enriched.[1][3] Somatostatin acts as a tonic inhibitor of GLP-1 secretion, and the blockade of SSTR5 has emerged as a promising strategy to augment endogenous GLP-1 levels.[1][4] Antagonizing SSTR5 effectively "releases the brake" on GLP-1 secretion, leading to improved glucose tolerance in a GLP-1 receptor-dependent manner.[1][5] This gut-mediated effect underscores the therapeutic potential of SSTR5 antagonists in metabolic diseases.[6][7]

Signaling Pathways

SSTR5 Signaling in Enteroendocrine L-cells

SSTR5 is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi. Upon binding of somatostatin, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates downstream signaling cascades, including the protein kinase A (PKA) pathway, which is a key driver of GLP-1 exocytosis. The overall effect is a suppression of GLP-1 release from the L-cell.

GLP-1 Secretion and Action Pathway

The secretion of GLP-1 is primarily triggered by nutrient ingestion, leading to the depolarization of the L-cell membrane.[8][9] This depolarization, often initiated by sodium-glucose cotransporter 1 (SGLT1), opens voltage-gated calcium channels, resulting in an influx of Ca2+ and subsequent exocytosis of GLP-1-containing granules.[9][10] Once secreted, GLP-1 binds to its receptor (GLP-1R) on pancreatic β-cells, another GPCR that couples to the stimulatory G-protein, Gαs.[5] This activates adenylyl cyclase, increases cAMP, and potentiates glucose-dependent insulin secretion.[9][11]

Quantitative Data

The following tables summarize quantitative data from preclinical studies investigating the effect of SSTR5 antagonists on GLP-1 secretion and glucose metabolism.

Table 1: In Vitro and Ex Vivo Effects of SSTR5 Antagonism on GLP-1 Secretion

| Experimental Model | SSTR Antagonist | Concentration | Fold Increase in GLP-1 Secretion | Reference |

| Perfused Mouse Small Intestine | SSTR5a | 1 µM | ~3-fold (glucose-induced) | [4] |

| Perfused Mouse Small Intestine | SSTR5 antagonist | 1 µM | 19.79 ± 1.2 pM | [2] |

| Perfused Mouse Small Intestine | SSTR5 antagonist | 10 µM | 48 ± 2.6 pM | [2] |

Table 2: In Vivo Effects of SSTR5 Antagonism on GLP-1 Levels and Glucose Tolerance

| Animal Model | SSTR5 Antagonist | Dose | Effect on GLP-1 | Effect on Glucose Tolerance | Reference |

| Normal C57BL/6 Mice | S5A1 | 0.38 mg/kg (ED50) | 2 to 2.7-fold increase in GLP-1 AUC | Improved | [12] |

| Diet-Induced Obese Mice | SSTR5a | 4 mg/kg (s.c.) | Increased | Lowered blood glucose | [1] |

| Diet-Induced Obese Mice | Compound 10 | 3 mg/kg (oral) | Increased total and active GLP-1 | 94% reduction in glucose excursion | [13] |

Experimental Protocols

In Vitro GLP-1 Release Assay Using STC-1 Cells

This protocol describes a method for measuring GLP-1 release from the murine enteroendocrine STC-1 cell line.

Materials:

-

STC-1 cells

-

DMEM with high glucose, L-glutamine, and sodium bicarbonate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

DPBS

-

SSTR5 antagonist of choice

-

Stimulants (e.g., glucose, fatty acids)

-

GLP-1 ELISA kit

Procedure:

-

Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere and grow to 80-90% confluency.

-

Starvation: Prior to the assay, gently wash the cells twice with DPBS and then incubate in serum-free DMEM for 2 hours.

-

Treatment: Aspirate the starvation medium and add fresh serum-free DMEM containing the SSTR5 antagonist at the desired concentrations. Pre-incubate for 30 minutes.

-

Stimulation: Add the desired stimulant (e.g., glucose to a final concentration of 10 mM) to the wells and incubate for 2 hours at 37°C.

-

Sample Collection: Collect the supernatant from each well and centrifuge at 500 x g for 5 minutes to remove any detached cells.

-

GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well.

Perfused Mouse Small Intestine

This ex vivo technique allows for the study of intestinal hormone secretion in a physiologically relevant context.[4]

Materials:

-

C57BL/6 mouse

-

Anesthetic

-

Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Surgical instruments

-

Peristaltic pump

-

Fraction collector

-

SSTR5 antagonist

-

Luminal stimulants (e.g., glucose)

-

GLP-1 RIA or ELISA kit

Procedure:

-

Anesthesia and Surgery: Anesthetize the mouse and perform a laparotomy to expose the small intestine.

-

Cannulation: Cannulate the superior mesenteric artery for vascular perfusion and insert a catheter into the proximal small intestine for luminal infusion. Cannulate the portal vein for effluent collection.

-

Perfusion: Perfuse the intestine with oxygenated buffer at a constant flow rate.

-

Stabilization: Allow the preparation to stabilize for a baseline period, collecting the effluent.

-

Treatment and Stimulation: Add the SSTR5 antagonist to the vascular perfusate. After a pre-incubation period, infuse the stimulant (e.g., 20% glucose) through the luminal catheter.

-

Sample Collection: Continuously collect the venous effluent in a fraction collector.

-

Hormone Measurement: Measure GLP-1 concentrations in the collected fractions using a suitable immunoassay.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess in vivo glucose metabolism.[8]

Materials:

-

Mice (e.g., C57BL/6 or diet-induced obese models)

-

SSTR5 antagonist

-

Glucose solution (e.g., 2 g/kg body weight)

-

Oral gavage needle

-

Glucometer and test strips

-

Blood collection tubes (with EDTA and a DPP-4 inhibitor)

Procedure:

-

Fasting: Fast the mice overnight (e.g., 16 hours) with free access to water.[14]

-

Baseline Blood Sample: Take a baseline blood sample (time -15 or 0 min) from the tail vein to measure basal glucose and GLP-1 levels.

-

Drug Administration: Administer the SSTR5 antagonist (e.g., via oral gavage or subcutaneous injection) at a predetermined time before the glucose challenge (e.g., 15-30 minutes).

-

Glucose Challenge: Administer a glucose solution via oral gavage (time 0 min).

-

Blood Sampling: Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Glucose Measurement: Measure blood glucose concentrations immediately using a glucometer.

-

Plasma Collection: Centrifuge the blood samples to obtain plasma and store at -80°C for later GLP-1 analysis.

-

Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance. Measure plasma GLP-1 levels at each time point.

Conclusion

The antagonism of SSTR5 presents a compelling and targeted approach to enhance endogenous GLP-1 secretion. The evidence strongly indicates that by blocking the inhibitory tone of somatostatin on intestinal L-cells, SSTR5 antagonists can significantly increase GLP-1 levels, leading to improved glycemic control. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this pathway and evaluate novel SSTR5-targeting compounds. As the field of metabolic disease therapeutics continues to evolve, the modulation of the SSTR5-GLP-1 axis holds considerable promise for the development of new and effective treatments for type 2 diabetes and related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Paracrine crosstalk between intestinal L- and D-cells controls secretion of glucagon-like peptide-1 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonizing somatostatin receptor subtype 2 and 5 reduces blood glucose in a gut- and GLP-1R–dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Generation of L-cells in mouse and human small intestine organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubcompare.ai [pubcompare.ai]

- 12. academic.oup.com [academic.oup.com]

- 13. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mmpc.org [mmpc.org]

An In-depth Technical Guide to SSTR5 Antagonist Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The somatostatin receptor subtype 5 (SSTR5) has emerged as a significant therapeutic target, particularly in the context of metabolic diseases such as type 2 diabetes. Unlike SSTR agonists which mimic the inhibitory effects of somatostatin, SSTR5 antagonists block these actions, leading to the disinhibition of crucial signaling pathways. This guide provides a comprehensive technical overview of the three core downstream signaling pathways modulated by SSTR5 antagonists: the cAMP/PKA pathway, the PI3K/Akt pathway, and the modulation of ion channels. We present a synthesis of the current understanding of the molecular mechanisms, quantitative data on antagonist efficacy, and detailed experimental protocols for studying these pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting SSTR5.

Introduction to SSTR5 and its Antagonism

Somatostatin is a cyclic peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretion, neurotransmission, and cell proliferation.[1] These effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] SSTR5 is prominently expressed in pancreatic islet β-cells, enteroendocrine L-cells in the gastrointestinal tract, and the pituitary gland.[1][2]

Upon binding of its endogenous ligand, somatostatin-28, SSTR5 primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity.[3][4] This signaling cascade ultimately results in the suppression of hormone secretion, including insulin from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1][2]

SSTR5 antagonists are molecules that bind to SSTR5 but do not elicit the inhibitory downstream signaling cascade. Instead, they block the binding of endogenous somatostatin, thereby preventing its inhibitory effects. This "disinhibition" leads to an increase in the activity of pathways normally suppressed by SSTR5 activation. The therapeutic potential of SSTR5 antagonists lies in their ability to enhance the secretion of insulin and GLP-1, making them promising candidates for the treatment of type 2 diabetes.[1][5]

Core Downstream Signaling Pathways of SSTR5 Antagonism

The action of SSTR5 antagonists can be understood through their impact on three primary downstream signaling pathways:

-

cAMP/PKA Pathway: By blocking the Gi-mediated inhibition of adenylyl cyclase, SSTR5 antagonists lead to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).

-

PI3K/Akt Pathway: SSTR5 signaling can suppress the PI3K/Akt pathway. Antagonism of SSTR5 can therefore relieve this inhibition, promoting cell survival and metabolic signaling.

-

Ion Channel Modulation: SSTR5 activation modulates the activity of various ion channels, particularly voltage-gated Ca2+ channels. Antagonists can reverse these effects, influencing cellular excitability and hormone secretion.

The following sections will delve into the technical details of each of these pathways.

The cAMP/PKA Signaling Pathway

The canonical signaling pathway for SSTR5 involves the inhibition of adenylyl cyclase. SSTR5 antagonists counteract this, leading to a rise in intracellular cAMP and the activation of downstream effectors.

Molecular Mechanism

SSTR5, like other Gi/o-coupled receptors, inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. When an SSTR5 antagonist binds to the receptor, it prevents somatostatin from activating the Gi protein. This disinhibition of adenylyl cyclase results in an accumulation of intracellular cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) by binding to its regulatory subunits, which in turn releases the catalytic subunits. Activated PKA then phosphorylates a multitude of downstream target proteins, leading to various cellular responses, including the potentiation of hormone secretion.

Figure 1: SSTR5 Antagonist Action on the cAMP/PKA Pathway.

Quantitative Data on cAMP Modulation

Several studies have quantified the potency of various SSTR5 antagonists in blocking the somatostatin-induced inhibition of cAMP. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antagonist's efficacy.

| SSTR5 Antagonist | Cell Line | Agonist Used | IC50 (nM) | Reference |

| Compound 10 | CHO-K1 (hSSTR5) | Somatostatin-28 | 1.1 | [1] |

| Compound 1 | CHO-K1 (hSSTR5) | Somatostatin-28 | 9.6 | [6] |

| Compound 3a | CHO-K1 (hSSTR5) | Somatostatin-28 | - | [7] |

| Compound-1 | CHO-K1 (hSSTR5) | Somatostatin-28 | 9.8 | [2] |

| Compound-1 | CHO-K1 (mSSTR5) | Somatostatin-28 | 31 | [2] |

Note: The specific agonist and its concentration used to stimulate the receptor can influence the measured IC50 value.

Experimental Protocol: cAMP Measurement Assay

A common method to quantify changes in intracellular cAMP levels in response to SSTR5 antagonism is through competitive immunoassays, often utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

Objective: To determine the IC50 of an SSTR5 antagonist by measuring its ability to reverse the somatostatin-induced inhibition of forskolin-stimulated cAMP production.

Materials:

-

CHO-K1 cells stably expressing human SSTR5 (CHO-hSSTR5).

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

96-well or 384-well white opaque microplates.

-

SSTR5 antagonist (test compound).

-

Somatostatin-28 (SST-28) or another suitable SSTR5 agonist.

-

Forskolin.

-

cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).

-

Plate reader capable of HTRF detection.

Procedure:

-

Cell Seeding: Seed CHO-hSSTR5 cells into the microplate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the SSTR5 antagonist in a suitable assay buffer. Also, prepare solutions of SST-28 and forskolin.

-

Antagonist Pre-incubation: Remove the cell culture medium and add the SSTR5 antagonist dilutions to the respective wells. Incubate for 15-30 minutes at room temperature.

-

Agonist and Forskolin Stimulation: Add a fixed concentration of SST-28 (typically at its EC80 for cAMP inhibition) and a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells, except for the negative control.

-

Incubation: Incubate the plate for 30-60 minutes at room temperature.

-

cAMP Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol. This typically involves adding a cAMP-d2 conjugate and an anti-cAMP cryptate-labeled antibody.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the ratio of the fluorescence signals at 665 nm and 620 nm. Plot the HTRF ratio against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Experimental Workflow for cAMP Measurement Assay.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. Emerging evidence suggests that SSTR5 signaling can exert an inhibitory effect on this pathway, and SSTR5 antagonists can consequently relieve this suppression.

Molecular Mechanism

The precise mechanism by which SSTR5 inhibits the PI3K/Akt pathway is still under investigation, but it is thought to involve the activation of protein tyrosine phosphatases (PTPs) such as SHP-1. Upon SSTR5 activation by an agonist, SHP-1 can be recruited and activated, leading to the dephosphorylation and inactivation of key components of the insulin receptor signaling cascade, including the p85 subunit of PI3K. This, in turn, prevents the phosphorylation and activation of Akt. By blocking SSTR5, antagonists prevent the activation of these phosphatases, thereby preserving the phosphorylation and activity of Akt. This leads to the promotion of downstream signaling events that regulate glucose metabolism and cell survival.[2]

Figure 3: SSTR5 Antagonist Action on the PI3K/Akt Pathway.

Quantitative Data on Akt Phosphorylation

Studies have demonstrated that SSTR5 antagonists can reverse the inhibitory effect of SSTR5 agonists on insulin-induced Akt phosphorylation.

| SSTR5 Antagonist | Cell/Tissue Type | Agonist Used | Effect on p-Akt | Reference |

| Compound-1 | Mouse Liver | Octreotide | Ameliorated the suppression of insulin-induced Akt phosphorylation | [2] |

Experimental Protocol: Western Blot for Akt Phosphorylation

Western blotting is a standard technique to assess the phosphorylation status of proteins like Akt.

Objective: To determine if an SSTR5 antagonist can reverse the agonist-induced inhibition of Akt phosphorylation.

Materials:

-

Hepatocytes or other relevant cell line expressing SSTR5.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt.[8][9]

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Culture cells and treat with the SSTR5 antagonist for a specified time, followed by co-treatment with an SSTR5 agonist (e.g., octreotide) and insulin. Include appropriate controls (untreated, insulin only, insulin + agonist).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (e.g., at a 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities and express the level of phospho-Akt as a ratio to total Akt.

Figure 4: Experimental Workflow for Western Blot of Akt Phosphorylation.

Modulation of Ion Channels

SSTR5 activation is known to modulate the activity of several types of ion channels, which is a key mechanism for its inhibitory effects on hormone secretion. SSTR5 antagonists can reverse these effects, thereby influencing cellular excitability.

Molecular Mechanism

SSTR5 activation, via Gi/o proteins, has been shown to inhibit voltage-gated Ca2+ channels, particularly of the L-type.[10] This inhibition reduces Ca2+ influx, which is a critical trigger for the exocytosis of hormone-containing vesicles. The βγ subunits of the activated Gi protein are thought to directly interact with and inhibit the Ca2+ channels. SSTR5 antagonists, by preventing Gi protein activation, would therefore disinhibit these channels, leading to an increased Ca2+ influx upon membrane depolarization and consequently enhanced hormone secretion.

Figure 5: SSTR5 Antagonist Action on Voltage-Gated Ca2+ Channels.

Quantitative Data on Ion Channel Modulation

Direct quantitative data on the effects of SSTR5 antagonists on ion channel activity is less abundant in the literature compared to cAMP and hormone secretion assays. However, studies on SSTR5 agonists provide a basis for the expected effects of antagonists. For instance, the SSTR5-selective agonist BIM-23052 has been shown to inhibit Ca2+ currents in pituitary cells.[10] An antagonist would be expected to reverse this inhibition. The peptide L362,855 has been characterized as an SSTR5 antagonist that can completely block the effects of the agonist BIM 23052 on Ca2+ currents.[10]

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for studying the activity of ion channels in real-time.

Objective: To measure the effect of an SSTR5 antagonist on voltage-gated Ca2+ currents.

Materials:

-

Cells expressing SSTR5 and voltage-gated Ca2+ channels (e.g., AtT-20 or GH3 pituitary cell lines).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular solution (containing, in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Intracellular solution (containing, in mM: 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).

-

SSTR5 antagonist and agonist.

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

-

Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Establish Whole-Cell Configuration: Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Record Baseline Currents: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit voltage-gated Ca2+ currents. Record the baseline currents.

-

Agonist Application: Perfuse the cell with an SSTR5 agonist and repeat the voltage-step protocol to record the inhibited currents.

-

Antagonist Application: Co-perfuse the cell with the SSTR5 agonist and the antagonist. Repeat the voltage-step protocol to determine if the antagonist can reverse the agonist-induced inhibition of the Ca2+ currents.

-

Data Analysis: Measure the peak amplitude of the Ca2+ currents at each voltage step. Construct current-voltage (I-V) curves to visualize the effects of the agonist and antagonist.

Figure 6: Experimental Workflow for Whole-Cell Patch Clamp.

Conclusion

SSTR5 antagonists represent a promising therapeutic strategy, particularly for metabolic disorders, by reversing the inhibitory effects of endogenous somatostatin. Their mechanism of action is centered on the disinhibition of key downstream signaling pathways, including the cAMP/PKA and PI3K/Akt pathways, as well as the modulation of ion channel activity. This in-depth technical guide has provided a comprehensive overview of these pathways, supported by quantitative data and detailed experimental protocols. A thorough understanding of these molecular mechanisms is paramount for the rational design and development of novel and effective SSTR5-targeting therapeutics. Further research is warranted to fully elucidate the intricate crosstalk between these pathways and to identify potential undiscovered downstream effectors of SSTR5 antagonism.

References

- 1. Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective somatostatin receptor 5 inhibition improves hepatic insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SSTR5 Result Summary | BioGRID [thebiogrid.org]

- 4. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of novel somatostatin receptor subtype 5 (SSTR5) antagonists: Pharmacological studies and design to improve pharmacokinetic profiles and human Ether-a-go-go-related gene (hERG) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. ccrod.cancer.gov [ccrod.cancer.gov]

- 10. Somatostatin receptor subtypes SSTR2 and SSTR5 couple negatively to an L-type Ca2+ current in the pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of SSTR5 Antagonists: A Technical Guide

Introduction

The somatostatin receptor subtype 5 (SSTR5) has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM) and other metabolic disorders. SSTR5 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic islet β-cells and enteroendocrine L-cells of the gastrointestinal tract.[1][2] Its activation by the endogenous ligand somatostatin inhibits the secretion of both insulin and the incretin hormone glucagon-like peptide-1 (GLP-1).[1][2] Consequently, antagonizing SSTR5 is hypothesized to enhance glucose-dependent insulin secretion and increase GLP-1 release, thereby improving glycemic control.[1][3] This document provides a detailed overview of the preclinical pharmacology of representative small-molecule SSTR5 antagonists, with a focus on key compounds that have served as important research tools.

Quantitative Pharmacological Data

The development of SSTR5 antagonists has led to the identification of several potent and selective compounds. The following tables summarize the in vitro and in vivo pharmacological data for key investigational antagonists.

Table 1: In Vitro Binding Affinity and Functional Potency of SSTR5 Antagonists

| Compound | hSSTR5 Binding IC₅₀ (nM) | hSSTR5 cAMP Antagonism IC₅₀ (nM) | Species | Reference |

| Antagonist 1 | - | - | - | [1] |

| Antagonist 3 | Potent, but specific value not provided | 119 nM (SSTR3 activity) | Human | [1] |

| Antagonist 10 | 1.2 | 1.1 | Human | [1] |

| Antagonist 1 (25a) | 9.6 | - | Human | [4] |

| Antagonist 1 (25a) | 57 | - | Mouse | [4] |

| SCO-240 | 2.0 | Potent antagonist activity shown | Human | [5] |

Note: Antagonist 3 was noted for potent SSTR5 activity but also significant SSTR3 antagonist activity (IC₅₀ = 119 nM) and hERG inhibition (IC₅₀ = 0.26 μM), which limited its development.[1] Antagonist 10 emerged as a more advanced tool compound with high potency and selectivity.[1]

Table 2: SSTR Subtype Selectivity Profile of Antagonist 10

| Receptor Subtype | Binding IC₅₀ (µM) | Reference |

| hSSTR1 | > 10 | [1] |

| hSSTR2 | > 10 | [1] |

| hSSTR3 | > 10 | [1] |

| hSSTR4 | > 10 | [1] |

| hSSTR5 | 0.0012 | [1] |

Note: The high IC₅₀ values for SSTR1-4 demonstrate the exceptional selectivity of Antagonist 10 for the SSTR5 subtype.[1]

Table 3: In Vivo Efficacy of Antagonist 10 in an Oral Glucose Tolerance Test (OGTT) in High-Fat Diet (HFD) Mice

| Oral Dose (mg/kg) | Blood Glucose AUC Reduction (%) | Plasma Exposure (nM @ 3 h, Whole Blood) | Plasma Exposure (nM @ 3 h, Unbound) | Reference |

| 0.03 | -23% | 4 | 0.2 | [1] |

| 0.1 (MED) | -58% | 11 | 0.5 | [1] |

| 0.3 | -59% | 34 | 1.6 | [1] |

| 1.0 | -74%* | 131 | 6.0 | [1] |

| 3.0 | -84%** | 351 | 16.1 | [1] |

*MED = Minimal dose for significant efficacy. *P < 0.01 vs vehicle; *P < 0.001 vs vehicle.[1]

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of SSTR5 antagonists. The following are representative protocols for key preclinical assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to competitively displace a radiolabeled ligand from the SSTR5 receptor, allowing for the determination of binding affinity (Kᵢ or IC₅₀).

-

Materials:

-

Cell membranes prepared from CHO-K1 or other suitable cells stably expressing the human SSTR5 receptor.

-

Test compounds (e.g., SSTR5 Antagonist 3).

-